Tert-Butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate
Description
Tert-Butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate (CAS: 885270-18-8) is a bicyclic heterocyclic compound featuring a fused pyridoazepine core with an epoxide functional group. Its IUPAC name reflects the tert-butyl ester moiety, which enhances stability and modulates solubility for pharmaceutical applications. Synonyms include AM805337 and 12-Oxa-4,10-diaza-tricyclo[6.3.1.01,6]dodecane-10-carboxylic acid tert-butyl ester .
Properties
IUPAC Name |
tert-butyl 12-oxa-4,10-diazatricyclo[6.3.1.01,6]dodecane-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(17)16-8-11-6-10-7-15-5-4-14(10,9-16)18-11/h10-11,15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXHJDRWIYEZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC3CNCCC3(C1)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridoazepine core, introduction of the epoxide ring, and attachment of the tert-butyl group. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to remove the epoxide ring or to modify the pyridoazepine core.
Substitution: Functional groups on the pyridoazepine core can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring typically yields diols, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Tert-Butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used to study the effects of epoxide-containing molecules on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Tert-Butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide ring can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. Additionally, the compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Pharmacological Activity
VCP333 (tert-butyl 2-amino-3-(4-chlorobenzoyl)-7,8-dihydro-4H-thieno[2,3-d]azepine-6(5H)-carboxylate)
- Core Structure: Thienoazepine fused with a pyridine ring, lacking the epoxide group.
- Pharmacology: Acts as an adenosine A1 receptor allosteric modulator, showing cardioprotective effects in ischemia-reperfusion injury models in mice. Unlike the target compound, VCP333 includes a 4-chlorobenzoyl substituent, enhancing receptor binding affinity .
- Key Study : Demonstrated superior efficacy compared to the partial agonist VCP102 in reducing infarct size in murine hearts .
tert-Butyl Octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate (CAS: 1251010-89-5)
- Core Structure : Pyrido-oxazine system instead of pyridoazepine, with a 1,4-oxazine ring replacing the epoxide.
- Applications : Used in synthetic routes for kinase inhibitors. The absence of an epoxide may improve metabolic stability but reduce electrophilic reactivity .
tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS: 192869-49-1)
Data Table: Structural and Functional Comparison
*Estimated based on structural similarity.
Pharmacological and Industrial Relevance
- The target compound’s epoxide may confer reactivity useful for covalent binding to biological targets, but this also raises toxicity concerns absent in non-epoxidized analogs like VCP333 .
- Commercial discontinuation suggests challenges in scalability or stability compared to pyrido-oxazine derivatives, which remain in production .
Biological Activity
Tert-Butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate (CAS No. 1251010-89-5) is a complex organic compound characterized by its unique structural features, including an epoxide ring and a pyridoazepine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include interactions with various biological targets.
Chemical Structure
The molecular formula of this compound is C14H24N2O3, with a molecular weight of 268.36 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1251010-89-5 |
| Molecular Weight | 268.36 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The epoxide ring can form covalent bonds with nucleophilic residues in proteins, which may lead to inhibition or modification of enzymatic activity. This mechanism suggests potential applications in drug design targeting specific biological pathways.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit a range of pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties.
- Antitumor Effects : There is potential for the compound to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : The structure suggests possible neuroprotective activities, making it a candidate for research in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential activity of this compound.
Study 1: Antitumor Activity
In a study focused on pyridoazepine derivatives, researchers found that certain compounds exhibited significant antitumor activity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Study 2: Neuroprotective Properties
Another investigation highlighted the neuroprotective effects of epoxide-containing compounds in models of oxidative stress. These compounds were shown to reduce neuronal cell death and improve cognitive function in animal models .
Study 3: Antimicrobial Efficacy
Research on structurally similar compounds revealed promising antimicrobial activities against Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyridoazepine core could enhance efficacy .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Tert-butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine | Epoxide-containing | Potential antitumor and antimicrobial |
| Pyridoazepine Derivative A | Pyridoazepine core | Antimicrobial and neuroprotective |
| Pyridoazepine Derivative B | Pyridoazepine core | Antitumor effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
